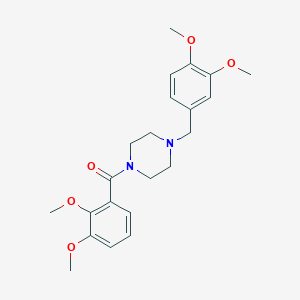![molecular formula C26H37N3O3 B247008 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol, also known as BRL-15572, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2003 by researchers at GlaxoSmithKline, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of anxiety and mood, and its blockade by 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase the levels of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which are all involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol for lab experiments is its selectivity for the 5-HT2C receptor. This makes it a useful tool for studying the role of this receptor in anxiety and depression. However, one limitation of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol is its relatively short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol. One area of interest is the development of more potent and selective analogs of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol for use in preclinical studies. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol in other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is interest in studying the long-term effects of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol and its potential for use in clinical settings.
Synthesemethoden
The synthesis of 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol is a complex process that involves several steps. The starting material is 4-(4-piperidinyl)-1,2,3,6-tetrahydropyridine, which is first reacted with 3-(benzyloxy)-4-methoxybenzyl chloride to form the intermediate compound. This intermediate is then reacted with 1-(2-aminoethyl)piperazine to yield the final product, 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Several studies have shown that 2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol has anxiolytic and antidepressant effects in animal models.
Eigenschaften
Molekularformel |
C26H37N3O3 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-[4-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H37N3O3/c1-31-25-8-7-23(19-26(25)32-21-22-5-3-2-4-6-22)20-28-11-9-24(10-12-28)29-15-13-27(14-16-29)17-18-30/h2-8,19,24,30H,9-18,20-21H2,1H3 |
InChI-Schlüssel |
XHPFBWVICKABNV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)




![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)